N-(2-cyanophenyl)-2,6-difluorobenzamide

FtsZ inhibition Antibacterial Benzamide pharmacophore

N-(2-Cyanophenyl)-2,6-difluorobenzamide (C14H8F2N2O; MW 258.22 g/mol) is a synthetic benzamide derivative bearing a 2,6-difluorobenzoyl moiety linked via an amide bond to a 2-cyanophenyl group. The 2,6-difluorobenzamide scaffold is a well-established pharmacophore in bacterial cell division protein FtsZ inhibitors, while the ortho-cyanophenyl substituent renders the compound a versatile building block for transition-metal-catalyzed cyclization to quinazoline heterocycles.

Molecular Formula C14H8F2N2O
Molecular Weight 258.22 g/mol
Cat. No. B5351119
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-cyanophenyl)-2,6-difluorobenzamide
Molecular FormulaC14H8F2N2O
Molecular Weight258.22 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C#N)NC(=O)C2=C(C=CC=C2F)F
InChIInChI=1S/C14H8F2N2O/c15-10-5-3-6-11(16)13(10)14(19)18-12-7-2-1-4-9(12)8-17/h1-7H,(H,18,19)
InChIKeyWJBLDKMRBZOGCS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-Cyanophenyl)-2,6-difluorobenzamide: Structural Identity and Compound-Class Context for Procurement Evaluation


N-(2-Cyanophenyl)-2,6-difluorobenzamide (C14H8F2N2O; MW 258.22 g/mol) is a synthetic benzamide derivative bearing a 2,6-difluorobenzoyl moiety linked via an amide bond to a 2-cyanophenyl group . The 2,6-difluorobenzamide scaffold is a well-established pharmacophore in bacterial cell division protein FtsZ inhibitors, while the ortho-cyanophenyl substituent renders the compound a versatile building block for transition-metal-catalyzed cyclization to quinazoline heterocycles [1][2]. Preliminary pharmacological screening has identified this compound as a CCR5 antagonist candidate, suggesting potential relevance in HIV and inflammatory disease research [3]. The compound occupies a distinct structural niche among difluorobenzamide analogs whose substitution patterns critically dictate both target engagement and downstream synthetic utility.

Why N-(2-Cyanophenyl)-2,6-difluorobenzamide Cannot Be Substituted with Other In-Class Difluorobenzamides


Within the difluorobenzamide chemical space, subtle variations in fluorine substitution pattern (2,6- vs. 3,4- vs. 3,5-difluoro) and cyanophenyl regioisomerism (2-cyano vs. 4-cyano) produce fundamentally different pharmacological and synthetic properties . The 2,6-difluorobenzamide motif is specifically required for allosteric FtsZ inhibition, whereas the 3,4-difluoro isomer lacks this pharmacophoric recognition [1]. The ortho-cyano group is essential for intramolecular cyclization to 4-iodoquinazolines via TiI4/TMSI-mediated tandem reactions; the para-cyano isomer N-(4-cyanophenyl)-2,6-difluorobenzamide is structurally incapable of this transformation, restricting its downstream derivatization utility [2]. Despite sharing a common molecular formula (C14H8F2N2O) with several positional isomers, this compound is not interchangeable in functional assays or synthetic pipelines—its specific regioisomeric identity directly governs target binding, synthetic tractability, and procurement rationale.

Quantitative Differentiation Evidence for N-(2-Cyanophenyl)-2,6-difluorobenzamide vs. Closest Analogs


Fluorine Regiochemistry: 2,6-Difluoro vs. 3,4-Difluoro Substitution Determines FtsZ Pharmacophore Engagement

The 2,6-difluorobenzamide moiety is a validated and essential pharmacophore for allosteric inhibition of the bacterial cell division protein FtsZ, as demonstrated across multiple independent studies [1]. In contrast, the 3,4-difluorobenzamide isomer N-(2-cyanophenyl)-3,4-difluorobenzamide (CAS 1016804-69-5) does not bear this pharmacophoric arrangement and has no reported FtsZ activity. Within the 2,6-difluorobenzamide class, 3-O-substituted derivatives such as PC190723 achieve MIC values of 0.5–1 μg/mL against Staphylococcus aureus and Bacillus subtilis through FtsZ inhibition [1]. The target compound retains the unsubstituted 2,6-difluorobenzamide core, which is the minimal pharmacophore unit, while the N-(2-cyanophenyl) substituent provides a distinct vector for synthetic elaboration compared to the 3-O-alkyl series.

FtsZ inhibition Antibacterial Benzamide pharmacophore

Cyanophenyl Regiochemistry: 2-Cyano Enables TiI4/TMSI-Mediated Cyclization to 4-Iodoquinazolines; 4-Cyano Isomer Is Inert

Hachiya et al. (2019) demonstrated that N-(2-cyanophenyl)benzamides undergo TiI4/TMSI synergistically induced cyclization to afford 2-aryl-4-iodoquinazolines in moderate to high yields (typically 45–91% across 18 examples) [1]. This transformation requires the ortho relationship between the amide and cyano groups; the para-cyano isomer N-(4-cyanophenyl)-2,6-difluorobenzamide is structurally incapable of this cyclization due to the geometric constraints of the cyano group position [1][2]. The target compound thus serves as a direct precursor to 2-(2,6-difluorophenyl)-4-iodoquinazoline derivatives, which are intermediates for further cross-coupling and medicinal chemistry diversification.

Quinazoline synthesis Cyclization Heterocyclic chemistry

CCR5 Antagonist Activity: Preliminary Pharmacological Differentiation from Non-Cyanated Benzamide Analogs

Preliminary pharmacological screening reported by Zhang (2012) identified N-(2-cyanophenyl)-2,6-difluorobenzamide as a CCR5 antagonist candidate with potential utility in HIV infection, asthma, rheumatoid arthritis, autoimmune diseases, and COPD [1]. This represents a distinct biological activity profile compared to the FtsZ-targeted 3-O-substituted 2,6-difluorobenzamide series, where antibacterial activity is the primary readout. The unsubstituted 2,6-difluorobenzamide core in the target compound may permit engagement with the CCR5 allosteric site that is sterically incompatible with the bulky 3-O-alkyl substituents found in the FtsZ inhibitor series [2]. Direct comparative IC50 data between the target compound and established CCR5 antagonists (e.g., maraviroc, vicriviroc) are not available in the public domain; the CCR5 activity designation is based on preliminary screening and should be considered hypothesis-generating.

CCR5 antagonist HIV entry inhibitor Chemokine receptor

Pd-Catalyzed Quinazoline Synthesis: Ortho-Cyanophenylbenzamides as Privileged Substrates for 2,4-Disubstituted Quinazoline Construction

A complementary synthetic entry distinct from the TiI4/TMSI route is the Pd-catalyzed tandem reaction of N-(2-cyanoaryl)benzamides with arylboronic acids, which produces 2,4-disubstituted quinazolines in moderate to excellent yields [1]. This transformation is specific to N-(2-cyanoaryl)benzamides; the ortho-cyano group participates in the catalytic cycle through nitrile insertion, a mechanistic pathway unavailable to meta- or para-cyano isomers [1]. The method exhibits good functional group tolerance, making the 2-cyanophenyl scaffold a privileged entry point for parallel quinazoline library synthesis. Non-cyanated benzamides (e.g., N-phenyl-2,6-difluorobenzamide) lack this cyclization capability entirely.

Palladium catalysis Quinazoline Cross-coupling

Optimal Application Scenarios for N-(2-Cyanophenyl)-2,6-difluorobenzamide Based on Quantitative Differentiation Evidence


FtsZ-Targeted Antibacterial Drug Discovery Requiring the Intact 2,6-Difluorobenzamide Pharmacophore

For antibacterial programs targeting the bacterial cell division protein FtsZ, this compound provides the minimal 2,6-difluorobenzamide pharmacophore without competing 3-O-substitution, enabling de novo SAR exploration at the N-aryl position. The 2,6-difluoro substitution pattern is mandatory for FtsZ allosteric site recognition, as demonstrated by the inactivity of 3,4-difluoro and non-fluorinated benzamide analogs [1]. Researchers can use this compound as a starting scaffold for installing diverse substituents at the ortho-cyanophenyl ring to probe FtsZ binding pocket tolerance, a strategy distinct from the extensively optimized 3-O-alkyl series represented by PC190723 [2].

Quinazoline-Focused Medicinal Chemistry Using Ortho-Cyanophenyl Cyclization Chemistry

The ortho-cyanophenyl group enables two distinct cyclization modalities—TiI4/TMSI-mediated 4-iodoquinazoline synthesis (45–91% yield range for analogs) [1] and Pd-catalyzed 2,4-disubstituted quinazoline construction [2]—making this compound a versatile precursor for quinazoline library synthesis. The 2,6-difluorophenyl group is retained in the quinazoline product at the 2-position, providing fluorine substituents for metabolic stability and potential halogen bonding interactions in the final compounds. This dual synthetic utility is absent in the 4-cyanophenyl isomer.

CCR5 Antagonist Tool Compound Development for Inflammation and HIV Entry Research

Preliminary pharmacological screening has identified this compound as a CCR5 antagonist [1]. For academic or biotech groups investigating CCR5-mediated signaling in HIV entry, inflammatory bowel disease, rheumatoid arthritis, or COPD, this compound offers a structurally novel chemotype compared to established CCR5 antagonists such as maraviroc. Its 2,6-difluorobenzamide scaffold is distinct from the tropane-based and piperidine-based CCR5 ligand classes, potentially offering differentiated binding kinetics or resistance profiles, though quantitative receptor binding and functional assay data remain to be generated.

Differentiation from Bulk 2,6-Difluorobenzamide Intermediate Purchases in Agrochemical Synthesis

Unlike the commodity chemical 2,6-difluorobenzamide (CAS 18063-03-1), which is widely used as an agrochemical intermediate for pesticide production [1], the N-(2-cyanophenyl)-substituted derivative is a specialized research chemical. The cyanophenyl substituent fundamentally alters both the physicochemical properties (increased molecular weight from 157.12 to 258.22 g/mol; enhanced lipophilicity; additional hydrogen bond acceptor from the nitrile) and the synthetic applications (quinazoline cyclization competence), justifying its higher procurement cost and distinct inventory management relative to bulk 2,6-difluorobenzamide.

Quote Request

Request a Quote for N-(2-cyanophenyl)-2,6-difluorobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.